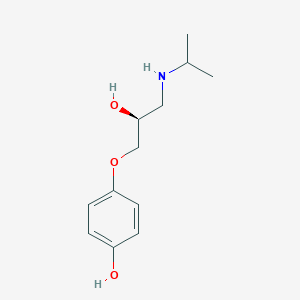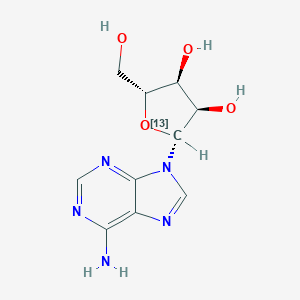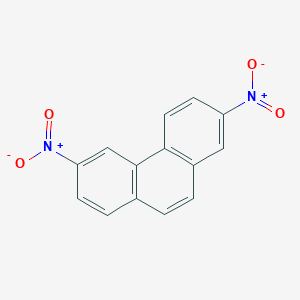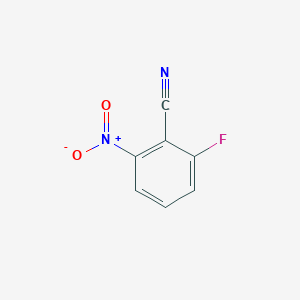![molecular formula C6H10O6 B117819 (3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one CAS No. 78184-43-7](/img/structure/B117819.png)
(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Vue d'ensemble
Description
(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one, also known as 3,4-dihydroxy-5-[(1S)-1,2-dihydroxyethyl]oxolan-2-one, is a naturally occurring compound that is widely used in various scientific research applications. It is a derivative of the sugar alcohol erythritol and is part of the family of polyols. This compound has the potential to be used in a variety of applications in the scientific field, from biochemistry to pharmaceuticals.
Applications De Recherche Scientifique
Role in Floral Nectar
L-Allono-1,4-lactone plays a significant role in the floral nectar of certain plant species. For instance, in Mucuna sempervirens, a perennial woody vine native to China, a protein similar to L-gulonolactone oxidase was detected in the nectar . This protein, MsGulLO, has weak oxidase activity with several substrates, including L-gulono-1,4-lactone . It is suggested to function in hydrogen peroxide generation in nectar .
Biosynthesis of Ascorbic Acid
L-Allono-1,4-lactone is involved in the biosynthesis of ascorbic acid (AsA), also known as Vitamin C. In a study involving transgenic tobacco cells overexpressing various Arabidopsis homologs of rat L-gulono-1,4-lactone oxidase, it was found that the levels of total AsA were significantly increased under treatment with L-gulono-1,4-lactone .
Polymer Synthesis
Lactone-based derivatives, such as polymers, copolymers, composites, or three-dimensional structures, are also presented . The work is focused on the methods for the synthesis of lactones and lactones derivates, as well as on the special properties and application of the studied compounds .
Mécanisme D'action
Target of Action
L-Allono-1,4-lactone, also known as (3S,4R,5S)-5-((S)-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one or (3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one, primarily targets the biosynthesis of L-ascorbic acid (AsA) . The compound interacts with the Arabidopsis homologs of rat L-gulono-1,4-lactone (L-GulL) oxidase, AtGulLOs .
Mode of Action
The compound’s interaction with its targets results in the generation of L-ascorbic acid (AsA) . Under treatment with L-Allono-1,4-lactone, the levels of total AsA in transgenic tobacco cell lines, overexpressing AtGulLO2, 3, or 5, were significantly increased as compared with those in control cells .
Biochemical Pathways
L-Allono-1,4-lactone is involved in the biosynthesis of L-ascorbic acid (AsA) . This process is crucial as AsA is an important antioxidant and redox buffer, as well as a cofactor for several enzymes involved in essential physiological processes .
Pharmacokinetics
It’s known that the compound is used in biochemical research , suggesting that it has some level of bioavailability.
Result of Action
The result of L-Allono-1,4-lactone’s action is the increased production of L-ascorbic acid (AsA) . AsA plays a vital role in various physiological processes, including photosynthesis, trans-membrane electron transport, cell division and growth, stress resistance, and gene regulation .
Action Environment
The action of L-Allono-1,4-lactone can be influenced by environmental factors. For instance, in the floral nectar of Mucuna sempervirens, a L-gulonolactone oxidase like protein (MsGulLO) was detected, which has weak oxidase activity with L-Allono-1,4-lactone as a substrate . This suggests that the compound’s action, efficacy, and stability can be influenced by the specific environment in which it is present.
Propriétés
IUPAC Name |
(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-QTBDOELSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318806 | |
| Record name | L-Allonic acid, γ-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
CAS RN |
78184-43-7 | |
| Record name | L-Allonic acid, γ-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78184-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Allonic acid, γ-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing L-Allono-1,4-lactone from D-mannono-1,4-lactone?
A1: L-carbohydrates, including L-sugars like L-Allono-1,4-lactone, are gaining importance in drug development [, ]. The synthesis described in the research offers an efficient route to obtain L-Allono-1,4-lactone from the more readily available D-mannono-1,4-lactone. The key advantage of this method is the "double inversion" procedure at the C-4 and C-5 stereocenters of the starting material, achieving the desired L-configuration []. This synthetic route could potentially facilitate the production of L-Allono-1,4-lactone for further research and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








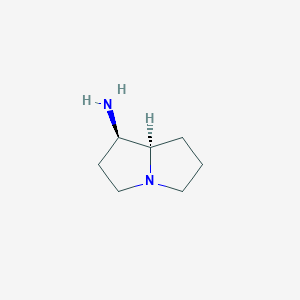
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)


![1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B117764.png)
